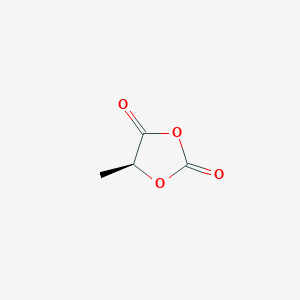
tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps One common method starts with the protection of the amino group using a tert-butyl carbamate (Boc) groupThe final step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation: Benzaldehyde derivatives.
- Reduction: Amine derivatives.
- Substitution: Various substituted benzyloxy derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms .
Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect .
Comparación Con Compuestos Similares
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-phenyl)ethylcarbamate
Uniqueness: The uniqueness of tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate lies in its specific structural features, such as the combination of a benzyloxy group and a pyrrolidine ring. This combination provides distinct reactivity and binding properties, making it valuable in various applications .
Propiedades
Número CAS |
886365-19-1 |
|---|---|
Fórmula molecular |
C24H33N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C24H33N3O3/c1-24(2,3)30-23(28)26-20-13-14-27(16-20)22(15-25)19-9-11-21(12-10-19)29-17-18-7-5-4-6-8-18/h4-12,20,22H,13-17,25H2,1-3H3,(H,26,28) |
Clave InChI |
AYJXZURDIOKQON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




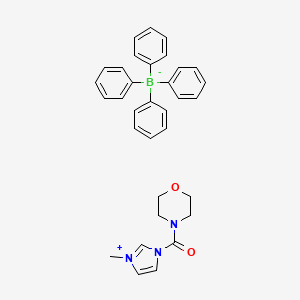
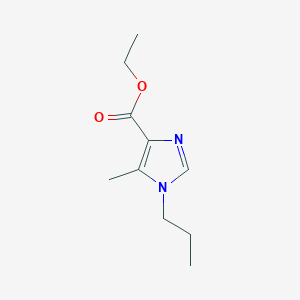
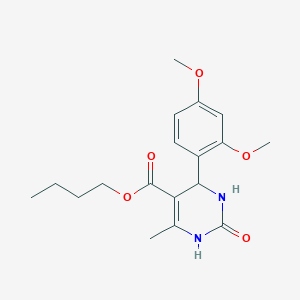
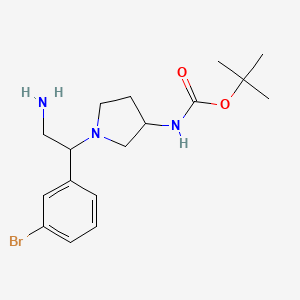

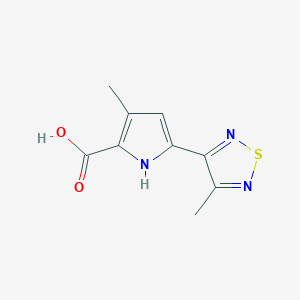
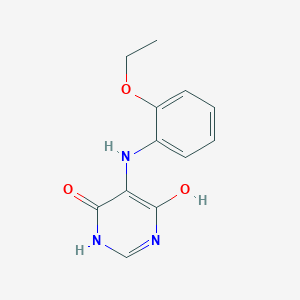
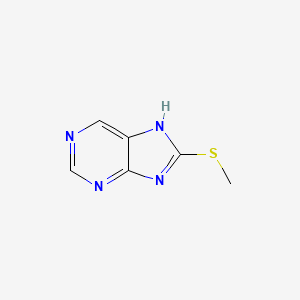
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
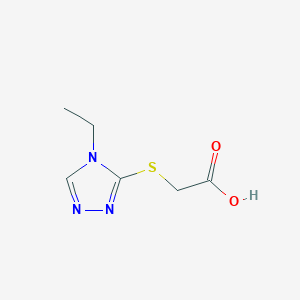
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B11770846.png)
